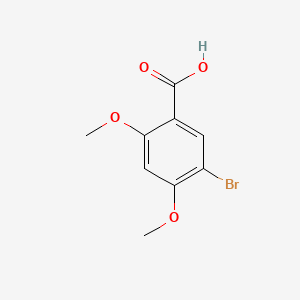

5-Bromo-2,4-dimethoxybenzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPJFSQYDOHZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542487 | |

| Record name | 5-Bromo-2,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32246-20-1 | |

| Record name | 5-Bromo-2,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dimethoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An Overview of Halogenated Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Halogenated benzoic acids are a class of organic compounds that feature a benzene (B151609) ring substituted with both a carboxylic acid group and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). googleapis.com These structural motifs are of great importance in the realms of organic synthesis and medicinal chemistry. The presence of a halogen atom can significantly influence the electronic properties, reactivity, and biological activity of the benzoic acid scaffold. acs.org

In organic synthesis, the carbon-halogen bond serves as a versatile functional handle for a variety of chemical transformations. These include cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures. Furthermore, the halogen can direct the position of subsequent electrophilic aromatic substitution reactions. youtube.com

From a medicinal chemistry perspective, the incorporation of halogens into drug candidates is a widely used strategy. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org For instance, fluoro- and chloro-substituted benzoic acid derivatives are precursors to various agrochemical and pharmaceutical products. researchgate.net

The Significance of 5 Bromo 2,4 Dimethoxybenzoic Acid As a Versatile Synthetic Intermediate

5-Bromo-2,4-dimethoxybenzoic acid, with the chemical formula C9H9BrO4, is a specific halogenated benzoic acid derivative that has garnered attention as a valuable synthetic intermediate. sigmaaldrich.comuni.lu Its structure, featuring a bromine atom and two methoxy (B1213986) groups on the benzoic acid core, provides a unique combination of reactivity and functionality.

The bromine atom at the 5-position can participate in various coupling reactions, allowing for the introduction of diverse substituents and the extension of the molecular framework. The methoxy groups, being electron-donating, activate the aromatic ring, influencing its reactivity in substitution reactions. This combination of features makes this compound a key starting material for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. For example, it is a known metabolite of 2C-B, a psychedelic drug, and can be formed through oxidative deamination and demethylation processes in the liver. wikipedia.org

Scope and Objectives of Academic Research on the Chemical Compound

Bromination-Oxidation Sequences from Related Dimethoxy-aromatic Substrates

An alternative approach involves a two-step sequence of bromination followed by oxidation, starting from more readily available or less expensive dimethoxy-aromatic compounds. For example, while not leading directly to the 5-bromo isomer, a similar strategy is employed for the synthesis of the isomeric 2-bromo-4,5-dimethoxybenzoic acid. This process starts with the bromination of 3,4-dimethoxytoluene (B46254) to yield 2-bromo-4,5-dimethoxytoluene, which is then oxidized to the corresponding benzoic acid. google.com This highlights a general strategy that could potentially be adapted for the synthesis of this compound if a suitable precursor were available.

Another related example is the synthesis of 2-bromo-4,5-dimethoxybenzoic acid from 3,4-dimethoxybenzaldehyde. google.com The aldehyde is first brominated and then oxidized to the carboxylic acid. google.com This bromination-oxidation sequence offers an alternative to direct bromination of the benzoic acid.

Comparative Analysis of Synthetic Efficiency and Environmental Considerations

From an environmental perspective, the use of hazardous reagents like elemental bromine raises safety and disposal concerns. google.com The development of methods using in-situ generation of bromine or solid brominating agents like Bu4NBr3 represents a greener approach to aromatic bromination. rsc.orgsunankalijaga.org

Research Findings on Synthetic Methodologies

| Starting Material | Reagents | Product | Yield | Reference |

| 2,4-Dimethoxybenzoic acid | Bu4NBr3 | This compound | 94% | rsc.org |

| 3,4-Dimethoxytoluene | 1. H2SO4, H2O2, Metal Bromide; 2. KMnO4, Bu4NBr | 2-Bromo-4,5-dimethoxybenzoic acid | ~90% (overall) | google.com |

| 3,4-Dimethoxybenzaldehyde | 1. Bromine, Acetic Acid; 2. Oxidation | 2-Bromo-4,5-dimethoxybenzoic acid | 48-50% (overall, older method) | google.com |

| Veratraldehyde | KBrO3, HBr, Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | 82.03% | sunankalijaga.org |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, and its presence on the this compound molecule allows for a variety of classical transformations. These reactions primarily involve the conversion of the carboxyl group into other functional derivatives such as esters and amides, which are fundamental steps in the synthesis of more complex molecules.

Esterification Reactions and Kinetics

Esterification of this compound can be readily achieved through standard methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the corresponding ester, for instance, ethyl 5-bromo-2,4-dimethoxybenzoate.

While specific kinetic studies for this compound are not extensively documented in readily available literature, the kinetics of benzoic acid esterification are generally understood to be first-order with respect to the carboxylic acid. google.com The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove water as it is formed.

Table 1: General Conditions for Esterification of Benzoic Acids

| Catalyst | Alcohol | Conditions | Typical Yield |

| H₂SO₄ (conc.) | Ethanol | Reflux | Good to Excellent |

| p-Toluenesulfonic acid | Butanol | Reflux, 120 min | ~92% Conversion google.com |

| Thionyl Chloride (SOCl₂) | Methanol | Room Temp to Reflux | High |

This table presents generalized conditions based on literature for benzoic acid and its derivatives. Specific yields may vary for this compound.

Amidation and Other Carboxylic Acid Derivatizations

The synthesis of amides from this compound is a key transformation for introducing nitrogen-containing functional groups. This is typically accomplished by first activating the carboxylic acid to increase its reactivity towards amines. A common method involves converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-bromo-2,4-dimethoxybenzoyl chloride can then be treated with a primary or secondary amine to form the corresponding amide. nih.gov

Alternatively, direct coupling methods using condensing agents can be employed. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have proven effective for the direct formation of carboxamides from carboxylic acids and amines under mild conditions, often providing high yields. google.com These methods avoid the need for the harsh conditions associated with acyl chloride formation.

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Reagent(s) | Role | Typical Reaction Steps |

| 1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂) | Carboxylic acid activation | Two steps: Formation of acyl chloride, followed by nucleophilic acyl substitution with amine. |

| DMTMM, Amine (R-NH₂) | Condensing Agent | One-pot reaction directly coupling the carboxylic acid and amine. google.com |

| Carbodiimides (e.g., DCC, EDC) | Coupling Agent | One-pot reaction, often with additives like HOBt to suppress side reactions. |

This table outlines general strategies applicable to the amidation of this compound.

Reactions at the Bromine Atom

The bromine atom attached to the aromatic ring serves as a versatile handle for a variety of transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds, or for its removal to yield the debrominated parent structure.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a halogen on an aromatic ring with a nucleophile. The generally accepted mechanism involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the halide. sigmaaldrich.comuni.lu

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of this compound makes it an excellent substrate for such transformations. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide with an organoboron compound (like a boronic acid or its ester) in the presence of a palladium catalyst and a base. researchgate.netacs.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. researchgate.net

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net

This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the benzoic acid ring.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Catalyst (mol%) | Ligand (if separate) | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ (5%) | (Integrated) | K₃PO₄ | 1,4-Dioxane | 70-80 nih.gov |

| Pd₂(dba)₃ (5%) | - | K₂CO₃ | Toluene (B28343) | Reflux acs.org |

| Pd(dppf)Cl₂ (15%) | (Integrated) | Ag₂CO₃ | MeCN | 80 |

| Pd/C | - | K₃PO₄ | Dioxane/H₂O | 100 |

This table provides examples of reaction conditions reported for Suzuki-Miyaura couplings of various aryl bromides.

Reductive Debromination Studies

Reductive debromination, or hydrodehalogenation, is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation is valuable for synthesizing the 2,4-dimethoxybenzoic acid parent compound from its brominated derivative. A widely used and efficient method for this is catalytic hydrogenation.

This reaction is commonly carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. While molecular hydrogen (H₂) can be used, transfer hydrogenation methods are often more convenient. These methods utilize molecules that can readily donate hydrogen, such as hydrazine (B178648) hydrochloride, formates (e.g., potassium formate), or sodium hypophosphite, in a suitable solvent system. The reaction generally proceeds under mild conditions, often at room temperature, and provides the debrominated product in high yield. The reactivity for hydrodehalogenation typically follows the trend I > Br > Cl, making aryl bromides excellent substrates for this transformation. sigmaaldrich.com

Table 4: Reagent Systems for Reductive Debromination of Aryl Bromides

| Catalyst | Hydrogen Source | Base/Solvent | Conditions |

| Pd/C | Hydrazine hydrochloride | NaOH / Ethanol | Room Temperature |

| Polymer-supported Pd(II) | Potassium formate (B1220265) (HCO₂K) | Water / Seawater | 80 °C sigmaaldrich.com |

| Pd/C | H₂ gas | Multiphase system | Room Temperature |

| Pd/AlO(OH) | Sodium borohydride (B1222165) (NaBH₄) | H₂O/MeOH | Room Temperature |

This table summarizes various catalytic systems reported for the hydrodehalogenation of aryl halides.

Influence of Methoxy (B1213986) Groups on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound is significantly governed by the electronic properties of its four substituents: two methoxy groups (-OCH₃), a bromine atom (-Br), and a carboxylic acid group (-COOH). The methoxy groups, in particular, play a pivotal role in directing the course of further chemical transformations.

The aromatic ring of this compound has two available positions for further electrophilic substitution: C3 and C6. The outcome of such reactions is determined by the cumulative electronic effects of the existing substituents.

Methoxy Groups (-OCH₃) at C2 and C4: These are powerful activating groups due to their ability to donate electron density to the aromatic ring via the resonance effect (+R). This effect significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. As ortho, para-directors, the C2-methoxy group activates the C3 and C6 positions, while the C4-methoxy group strongly activates the C3 and C5 positions.

Bromine Atom (-Br) at C5: This halogen is a deactivating group due to its strong inductive electron withdrawal (-I effect), but it is also an ortho, para-director because its lone pairs can participate in resonance (+R effect). It directs incoming electrophiles to the C3 and C6 positions (relative to its own position, which are C6 and C4 on the ring, but C4 is already substituted).

Regioselectivity:

The regiochemical outcome of electrophilic aromatic substitution is a result of the interplay between these directing effects. The potent activating and ortho, para-directing nature of the two methoxy groups is the dominant influence. Both the C2-methoxy and C4-methoxy groups strongly favor substitution at the C3 position. This is further reinforced by the meta-directing effect of the carboxylic acid group, which also directs to C3. Although the C2-methoxy group also activates the C6 position, this site is sterically hindered by the adjacent bulky carboxylic acid group. Therefore, electrophilic attack is overwhelmingly directed to the C3 position. For instance, nitration of the closely related 3,4-dimethoxybenzoic acid with nitric acid yields 4,5-Dimethoxy-2-nitrobenzoic acid, demonstrating the strong directing power of the methoxy groups. chemicalbook.com

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Deactivating (-I, -R) | meta (to C3, C5) |

| -OCH₃ | C2 | Activating (+R > -I) | ortho, para (to C3, C6) |

| -OCH₃ | C4 | Activating (+R > -I) | ortho, para (to C3, C5) |

| -Br | C5 | Deactivating (-I > +R) | ortho, para (to C4, C6) |

| Conclusion: The combined effects strongly favor electrophilic substitution at the C3 position. |

The methoxy groups in dimethoxybenzoic acid derivatives are aryl methyl ethers, which are known to be chemically stable. rsc.org However, they can be cleaved to form phenolic hydroxyl groups under specific, often harsh, reaction conditions. This cleavage, or demethylation, is a critical transformation in organic synthesis. rsc.org

Common reagents used for the demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydriodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). nih.gov

Using Hydrobromic Acid (HBr): Aqueous HBr is a classic reagent for cleaving aryl methyl ethers. The reaction typically requires high temperatures (e.g., 100-115 °C) and prolonged reaction times. rsc.orgcommonorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by the bromide ion (Sₙ2 reaction). The addition of phase-transfer catalysts can improve reaction efficiency. rsc.orgtandfonline.com

Using Boron Tribromide (BBr₃): Boron tribromide is a particularly effective and widely used reagent for the demethylation of aryl methyl ethers, often functioning under milder conditions than HBr. nih.govresearchgate.net The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -78 °C to room temperature. commonorganicchemistry.com BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, making the methyl group highly susceptible to nucleophilic attack. One of the major advantages of BBr₃ is its high efficiency, often requiring stoichiometric amounts. nih.gov The mechanism is thought to involve the formation of a dibromo(phenoxy)borane intermediate, which is then hydrolyzed during aqueous workup to yield the final phenol. nih.gov

In molecules with multiple methoxy groups, selective demethylation can sometimes be achieved, although it is challenging. The rate of cleavage can be influenced by the electronic environment and steric hindrance around each methoxy group. nih.gov

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Hydrobromic Acid (HBr) | Aqueous solution (48%), often with acetic acid, 100-115 °C. | Cost-effective and common. | Requires harsh conditions (high temperature, long reaction times). nih.gov | rsc.orgnih.govcommonorganicchemistry.com |

| Boron Tribromide (BBr₃) | Anhydrous DCM, -78 °C to room temperature. | Highly effective, often works at lower temperatures. nih.govresearchgate.net | Sensitive to moisture and air, must be handled under inert atmosphere. nih.govorgsyn.org | nih.govcommonorganicchemistry.comorgsyn.org |

| Aluminum Chloride (AlCl₃) | Anhydrous solvent, often requires heating. | Effective Lewis acid catalyst. | Can be sensitive to air and water. nih.gov | nih.gov |

Synthesis and Exploration of Derivatives and Analogs of 5 Bromo 2,4 Dimethoxybenzoic Acid

Structural Modifications at the Carboxyls Acid Group

The carboxylic acid group of 5-Bromo-2,4-dimethoxybenzoic acid is a primary site for structural modifications to create a range of derivatives. Standard organic chemistry reactions can be employed to transform the carboxyl group into esters, amides, and other functional groups. For instance, esterification can be achieved by reacting the acid with various alcohols in the presence of an acid catalyst. This process yields the corresponding esters, which can have altered solubility and reactivity profiles.

Amide derivatives are synthesized by converting the carboxylic acid to an acyl chloride, followed by a reaction with a primary or secondary amine. This method allows for the introduction of a wide array of substituents at the nitrogen atom, significantly diversifying the resulting molecular structures. These modifications are crucial for creating libraries of compounds for screening in various research applications.

Modifications and Substitutions at the Aromatic Ring System

The aromatic ring of this compound offers several positions for further substitutions, allowing for the synthesis of a diverse set of analogs. The existing bromine and methoxy (B1213986) groups direct incoming electrophiles to specific positions on the ring. For example, nitration or further halogenation can introduce additional functional groups, leading to polysubstituted benzene (B151609) derivatives.

Furthermore, the bromine atom itself can be a site for modification through cross-coupling reactions. For instance, Suzuki or Stille coupling reactions can replace the bromine atom with various organic groups, such as alkyl, aryl, or heterocyclic moieties. These advanced synthetic methods significantly expand the range of accessible derivatives, enabling the fine-tuning of the molecule's electronic and steric properties.

Comparative Studies with Related Positional Isomers

The biological and chemical properties of a molecule are highly dependent on the specific arrangement of its functional groups. Comparative studies of this compound with its positional isomers provide valuable insights into structure-activity relationships.

2-Bromo-4,5-dimethoxybenzoic Acid Analogs

2-Bromo-4,5-dimethoxybenzoic acid, a positional isomer of the title compound, serves as a starting material for the synthesis of norathyriol (B23591) and urolithins. cookechem.comchemicalbook.com Its derivatives have been studied for their potential applications in medicinal chemistry. The synthesis of this isomer can be achieved from 3,4-dimethoxytoluene (B46254) through a two-step process involving directed bromination and subsequent oxidation. google.com The different placement of the bromine atom in this isomer, also known as 6-bromoveratric acid, influences its reactivity and the spatial orientation of its derivatives compared to those of this compound. sigmaaldrich.com

4-Bromo-2,5-dimethoxybenzoic Acid Analogs

4-Bromo-2,5-dimethoxybenzoic acid is another important positional isomer. nih.gov Analogs of this compound have been synthesized and studied in various contexts. For example, it is a known metabolite of the psychedelic compound 2C-B. wikipedia.org The metabolism of 2C-B in liver hepatocytes results in the formation of several products, including 4-bromo-2,5-dimethoxybenzoic acid, through oxidative deamination. wikipedia.org The synthesis of derivatives, such as 4-bromo-2,5-dimethoxybenzaldehyde, has also been explored. sciencemadness.org A series of regioisomeric bromodimethoxy benzyl (B1604629) piperazines, including one derived from 4-bromo-2,5-dimethoxybenzylpiperazine, have been synthesized and analyzed. ojp.gov

3-Bromo-4,5-dimethoxybenzoic Acid Analogs

3-Bromo-4,5-dimethoxybenzoic acid represents another structural isomer. sigmaaldrich.com The synthesis of its derivatives, such as 3-bromo-4,5-dimethoxybenzonitrile, has been documented. uni.lu The unique substitution pattern of this isomer leads to derivatives with distinct electronic and conformational properties, which are of interest in the development of new chemical entities.

Development of Libraries of this compound Derivatives for Research

The creation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and materials science. This compound is an excellent scaffold for building such libraries due to the multiple points of diversification on its structure.

Advanced Spectroscopic Elucidation and Structural Analysis of 5 Bromo 2,4 Dimethoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of atoms can be mapped out in detail.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding each nucleus.

In 5-Bromo-2,4-dimethoxybenzoic acid, the aromatic ring possesses two non-equivalent protons. The proton at the C-3 position is ortho to two electron-donating methoxy (B1213986) groups, which shield it, causing it to appear at a lower chemical shift (upfield). Conversely, the proton at the C-6 position is ortho to the bromine atom and the carboxylic acid group, which are electron-withdrawing, thus deshielding it and shifting its signal downfield. The two methoxy groups (-OCH₃) will appear as distinct singlets, as will the acidic proton of the carboxyl group, which often presents as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the carbonyl group (C=O) is highly deshielded and appears furthest downfield. Aromatic carbons bonded to oxygen are shifted downfield, while the carbon bonded to bromine also experiences a characteristic shift. The methoxy carbons appear in the upfield region typical for sp³-hybridized carbons bonded to an electronegative atom.

Predicted NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.5 - 6.7 | Singlet |

| H-6 | ~7.9 - 8.1 | Singlet |

| -OCH₃ (at C-2) | ~3.9 | Singlet |

| -OCH₃ (at C-4) | ~3.9 | Singlet |

| -COOH | >10 (often broad) | Singlet |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-COOH) | ~165 - 170 |

| C-2 (-OCH₃) | ~160 |

| C-3 | ~98 |

| C-4 (-OCH₃) | ~162 |

| C-5 (-Br) | ~105 |

| C-6 | ~135 |

| C=O | ~168 |

| -OCH₃ | ~56 |

| -OCH₃ | ~57 |

Comparison of Experimental and Calculated NMR Parameters

To further validate structural assignments, experimental NMR data can be compared with theoretical data generated through computational chemistry methods, such as Density Functional Theory (DFT). mdpi.com By calculating the magnetic shielding tensors for a proposed structure, a predicted NMR spectrum can be generated. numberanalytics.comrsc.org A strong correlation between the experimental chemical shifts and the computationally predicted values provides a high degree of confidence in the correctness of the assigned structure. mdpi.comnih.gov This approach is particularly useful for unambiguously distinguishing between isomers.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

For this compound (C₉H₉BrO₄), the exact molecular weight is approximately 260.96 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. libretexts.orglibretexts.org This results in the molecular ion appearing as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z), which is a definitive indicator of the presence of a single bromine atom in the molecule. ucalgary.canih.gov

Under electron ionization (EI), the molecule will fragment in a predictable manner. The analysis of these fragments helps to piece together the structure. For benzoic acid and its derivatives, characteristic fragmentation pathways include the loss of small, stable molecules or radicals. docbrown.info

Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 260/262 | [M]⁺, [C₉H₉BrO₄]⁺ | - |

| 245/247 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 243/245 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxyl group. docbrown.info |

| 215/217 | [M - COOH]⁺ | Loss of the carboxyl group |

| 187/189 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. ksu.edu.sanih.gov These methods are highly effective for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. youtube.comfrontiersin.org While IR spectroscopy measures the absorption of light due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. ksu.edu.sanih.gov Thus, they provide complementary information.

Characteristic Vibrational Modes and Functional Group Identification

The spectrum of this compound is expected to display several characteristic bands that confirm its structure. liverpool.ac.uk

Carboxylic Acid Group : This group gives rise to very distinct signals. A broad O-H stretching vibration is typically observed in the IR spectrum in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching vibration produces a strong, sharp band in the IR spectrum, usually between 1680-1710 cm⁻¹ for aromatic acids. nih.govresearchgate.net

Aromatic Ring : The C=C stretching vibrations within the benzene (B151609) ring appear in the region of 1450-1600 cm⁻¹. The C-H stretching vibrations of the aromatic protons are found just above 3000 cm⁻¹. amazonaws.com

Methoxy Groups : The C-H stretching of the methyl groups occurs just below 3000 cm⁻¹. The characteristic C-O (ether) stretching vibrations will produce strong bands in the IR spectrum, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Br Bond : The C-Br stretching vibration is expected to appear at lower frequencies, generally in the range of 500-650 cm⁻¹, though this can be influenced by coupling with other vibrations. indexcopernicus.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H stretch (Methoxy) | 2850-2960 | Medium | Medium |

| C=O stretch (Carbonyl) | 1680-1710 | Strong | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to Strong | Strong |

| Asymmetric C-O-C stretch (Ether) | 1200-1275 | Strong | Weak |

| Symmetric C-O-C stretch (Ether) | 1020-1075 | Strong | Weak |

| C-Br stretch | 500-650 | Medium to Strong | Strong |

Comparative Analysis with Calculated Vibrational Spectra (e.g., using DFT)

The vibrational properties of this compound can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, with quantum chemical calculations. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the vibrational frequencies of organic molecules, offering a basis for the precise assignment of experimental bands.

Studies on related substituted benzoic acids, such as 2-amino-5-bromobenzoic acid and 2,4-dimethylbenzoic acid, have demonstrated the efficacy of using DFT calculations, often with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)), to obtain optimized molecular geometries and theoretical vibrational spectra. osti.govucl.ac.uk These theoretical spectra, when appropriately scaled, show excellent agreement with experimental FT-IR and FT-Raman data. vu.edu.au

For this compound, a similar approach would be employed. The calculated vibrational frequencies for key functional groups can be compared with those of known related molecules to understand the influence of the bromo and dimethoxy substituents on the benzene ring and carboxylic acid moiety.

Key Vibrational Modes and Expected Frequencies:

O-H Stretching: In the solid state, benzoic acids typically form hydrogen-bonded dimers, leading to a broad O-H stretching band in the FT-IR spectrum, usually observed in the 2200-3500 cm⁻¹ region. DFT calculations of the monomer in the gaseous state would predict a sharper, higher frequency band around 3627 cm⁻¹. youtube.com

C=O Stretching: The carbonyl stretching vibration of the carboxylic acid group is a strong band in both the IR and Raman spectra. For substituted benzoic acids, this mode typically appears in the range of 1650-1700 cm⁻¹. osti.gov

C-H Stretching: The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. youtube.com

C-Br Stretching: The C-Br stretching vibration is anticipated at lower frequencies, providing a characteristic marker for the bromination of the aromatic ring.

Methoxy Group Vibrations: The C-O stretching and CH₃ rocking and stretching modes of the two methoxy groups will also have characteristic frequencies that can be assigned with the aid of DFT calculations.

A comparative data table illustrating the theoretically calculated and experimentally observed vibrational frequencies for a related compound, 2-amino-5-bromobenzoic acid, is presented below to exemplify the expected correlation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | Experimental FT-IR Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) |

| C-H Stretch | 3065 | - | 3121 |

| C=O Stretch | 1672 | 1655 | 1652 |

| C-H In-plane Bend | 1000-1300 | (Observed within this range) | (Observed within this range) |

| C-H Out-of-plane Bend | 700-1000 | (Observed within this range) | (Observed within this range) |

Data adapted from a study on 2-amino-5-bromobenzoic acid. osti.gov

This comparative approach allows for a detailed and confident assignment of the vibrational spectrum of this compound, elucidating the subtle electronic effects of the substituents on the molecular structure.

Crystallographic Studies (e.g., Single Crystal X-ray Diffraction) for Solid-State Structure

While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, the solid-state structure can be inferred by examining crystallographic data of related substituted benzoic acids. researchgate.net Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable information on bond lengths, bond angles, and intermolecular interactions.

For substituted benzoic acids, a common structural motif is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.net This interaction is a dominant feature in the crystal packing of many benzoic acid derivatives. The planarity of the benzene ring and the orientation of the substituents relative to the ring and to each other are also key structural parameters revealed by X-ray diffraction.

A hypothetical table of crystallographic parameters, based on typical values for related compounds, is presented below to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or C2/c |

| a (Å) | 7-15 |

| b (Å) | 5-10 |

| c (Å) | 10-20 |

| β (°) | 90-110 |

| Volume (ų) | 1000-2000 |

| Z (molecules/unit cell) | 4 or 8 |

| Hydrogen Bonding Motif | Carboxylic acid dimer (R²₂(8)) |

The precise determination of the crystal structure of this compound through a dedicated single-crystal X-ray diffraction study would be invaluable for a complete understanding of its solid-state properties and for correlating its structure with its physicochemical characteristics.

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound and its derivatives within complex matrices, such as in metabolic studies or environmental samples, necessitates the use of advanced hyphenated analytical techniques. These methods combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step, such as methylation or silylation of the carboxylic acid group, would be required to increase its volatility. The separation would be achieved on a capillary GC column, followed by detection using a mass spectrometer. The mass spectrum would provide a unique fragmentation pattern, allowing for unambiguous identification. The presence of bromine would be indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments. GC-MS has been successfully employed for the selective detection of brominated aromatic compounds in various samples. osti.govacs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is ideally suited for the analysis of polar and non-volatile compounds like this compound, as it does not typically require derivatization. Reversed-phase high-performance liquid chromatography (HPLC) could be used to separate the target analyte from other components in a mixture. The eluent from the HPLC column would then be introduced into a mass spectrometer, often equipped with an electrospray ionization (ESI) source. ESI-MS/MS can provide both molecular weight information and structural details through fragmentation analysis, offering high selectivity and sensitivity. This technique has been widely used for the analysis of various benzoic acid derivatives in complex samples. vu.edu.aupsu.edursc.org

The selection of the appropriate hyphenated technique would depend on the specific analytical challenge, including the nature of the sample matrix and the concentration of the analyte. Both GC-MS and LC-MS offer the necessary tools for the robust and reliable analysis of this compound and its derivatives in intricate mixtures.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2,4 Dimethoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electron distribution and energy of a molecule, which in turn dictate its structure, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For aromatic compounds similar to 5-bromo-2,4-dimethoxybenzoic acid, DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G(d,p), can predict geometric parameters with high accuracy. scielo.br For instance, in a study on 6-bromo-2,3-dimethoxybenzaldehyde, theoretical calculations were used to obtain information on its electronic properties and compare the optimized geometric properties to experimental X-ray diffraction data. scielo.br Similar calculations for this compound would yield precise data on bond lengths, bond angles, and dihedral angles. These optimized structures are the foundation for all further computational analyses.

Table 1: Representative Predicted Bond Lengths and Angles for a Substituted Benzene (B151609) Ring (Illustrative) Note: This data is illustrative of typical DFT results for similar molecules, not specific to this compound.

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.38 - 1.43 |

| C-Br | ~1.90 |

| C-O (methoxy) | ~1.36 |

| O-CH3 | ~1.43 |

| C-C (carboxyl) | ~1.50 |

| C=O (carboxyl) | ~1.21 |

| C-O-C (ether) | ~117° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. For example, studies on related bromo-methoxy benzoic acids have used FMO analysis to predict their physical and chemical properties. scielo.brresearchgate.net

Table 2: Illustrative Frontier Orbital Properties and Reactivity Descriptors Note: Values are conceptual and based on typical results for analogous compounds.

| Parameter | Definition | Typical Calculated Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 4.5 to 5.5 eV |

| Ionization Potential (I) | -E(HOMO) | 6.5 to 7.5 eV |

| Electron Affinity (A) | -E(LUMO) | 1.5 to 2.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 to 2.8 eV |

Computational methods are extensively used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov These theoretical predictions are highly useful for assigning peaks in experimental NMR spectra. nih.govresearchgate.net

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. By analyzing the vibrational modes, each peak can be assigned to a specific functional group's stretching, bending, or wagging motion. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. nih.gov These transitions correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range and can be used to predict the λ_max_ values, helping to understand the electronic structure and chromophores within the molecule. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Compound (5-bromo-2-ethoxyphenylboronic acid) . nih.gov This table illustrates the correlation between theoretical and experimental data.

| Spectrum | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| UV-Vis | λ_max_ (in ethanol) | - | 283 nm, 243 nm, 212 nm |

| ¹H NMR | Chemical Shift (ppm) | Varies per proton | Varies per proton |

| ¹³C NMR | Chemical Shift (ppm) | Varies per carbon | Varies per carbon |

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csfarmacie.cz In drug design, this involves "docking" the small molecule (ligand) into the binding site of a target protein. The simulation scores different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This helps to identify potential biological targets and understand the structural basis of inhibition or activation. For example, docking studies on similar heterocyclic compounds have been used to predict their anti-inflammatory activity by examining their interactions with enzymes like cyclooxygenase (COX). csfarmacie.cz

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. Starting from a docked pose, MD simulates the movements of atoms and molecules, allowing for the assessment of the stability of the binding and conformational changes that may occur. This provides a more realistic picture of the interaction than static docking.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as the methoxy (B1213986) and carboxylic acid groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and their relative energies.

By systematically rotating the key dihedral angles and calculating the energy at each step, a potential energy surface (PES) can be mapped. The minima on this surface correspond to stable conformers. The results of this analysis are crucial because the biological activity and spectroscopic properties of a molecule can be highly dependent on its dominant conformation. Studies on similar molecules have identified several stable conformers, with energy differences often being just a few kcal/mol. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, a QSAR study would involve designing a set of virtual derivatives by modifying substituents on the benzene ring.

For each derivative, a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated. These descriptors are then correlated with a measure of biological activity (which could be experimentally determined or predicted from docking scores). The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent analogues.

Applications of 5 Bromo 2,4 Dimethoxybenzoic Acid in Complex Organic Synthesis

Role as a Building Block in Multi-Step Synthetic Sequences

5-Bromo-2,4-dimethoxybenzoic acid is a widely utilized intermediate in multi-step organic synthesis. nih.gov Its utility stems from the presence of multiple functional groups that can undergo a variety of chemical transformations. The carboxylic acid group can be converted into esters, amides, or acid chlorides, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are pivotal for the construction of biaryl systems and other complex frameworks. Furthermore, the methoxy (B1213986) groups can be selectively cleaved to yield hydroxyl groups, which can then be further functionalized or participate in cyclization reactions. This combination of reactive sites makes this compound a valuable precursor in the synthesis of a diverse range of organic molecules.

Precursor for Pharmacologically Relevant Scaffolds

The structural motif of this compound is embedded in numerous biologically active molecules. Its role as a precursor in the synthesis of pharmacologically relevant scaffolds is a testament to its importance in medicinal chemistry.

This compound serves as a starting material for the synthesis of various anti-tumor drugs and other biologically active molecules. nih.gov The incorporation of the substituted phenyl ring into larger molecular frameworks can impart desirable pharmacological properties. For instance, an isomer of the title compound, 2-bromo-4,5-dimethoxybenzoic acid, is a key intermediate in the synthesis of compounds with potential anticancer activity. One such example is the synthesis of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, which has been investigated for its anticancer activity against breast cancer cell lines.

An isomeric form of the subject compound, 2-bromo-4,5-dimethoxybenzoic acid, is a key intermediate in the preparation of a variety of flavonoids, including flavones, flavanones, and isoflavones, as well as a compound referred to as mountain ketone. google.com Flavonoids are a class of naturally occurring compounds with a wide range of biological activities. The synthesis of these scaffolds often involves the condensation of a substituted benzoic acid derivative with a phenolic component. For example, the Baker-Venkataraman rearrangement, a common method for flavone synthesis, can utilize precursors derived from brominated dimethoxybenzoic acids. Similarly, isoflavones can be synthesized through various routes, such as the Suzuki coupling of an arylboronic acid with a chromone derivative, where the substituted benzoic acid can be a precursor to either coupling partner.

| Target Scaffold | Synthetic Utility of Isomeric Intermediates |

| Flavones | Precursor in Baker-Venkataraman rearrangement and other cyclization strategies. |

| Flavanones | Building block for the chalcone (B49325) intermediate which undergoes cyclization. |

| Isoflavones | Starting material for the construction of the 3-phenylchromen-4-one core. |

| Mountain Ketone | Mentioned as a potential synthetic target from 2-bromo-4,5-dimethoxybenzoic acid. google.com |

Isomers of this compound are valuable starting materials for the synthesis of other important classes of bioactive compounds, including norathyriol (B23591) and urolithins. Norathyriol, a metabolite of mangiferin, has been synthesized from 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene through a three-step sequence involving a Friedel–Crafts acylation. google.com

Urolithins are metabolites produced by the gut microbiota from ellagic acid and have garnered significant interest due to their potential health benefits. The chemical synthesis of urolithins often employs substituted bromobenzoic acids as key building blocks. For instance, the synthesis of urolithin A derivatives has been achieved starting from commercially available bromobenzoic acids and resorcinol under copper-catalyzed conditions. tcichemicals.com Similarly, the synthesis of isourolithin A derivatives involves the condensation of resorcinol with a benzoic acid derivative. scielo.br

| Bioactive Compound | Isomeric Precursor | Key Reaction Type |

| Norathyriol | 2-Bromo-4,5-dimethoxybenzoic acid | Friedel–Crafts acylation |

| Urolithin A | Bromobenzoic acid | Copper-catalyzed condensation |

| Isourolithin A | Benzoic acid derivative | Condensation |

Contributions to the Synthesis of Organic Materials with Potential Applications in Optoelectronic Devices

This compound and its derivatives are considered as potential precursors for the synthesis of organic materials with applications in optoelectronic devices. nih.gov The aromatic nature of the compound, coupled with the potential for extending conjugation through reactions at the bromine and carboxylic acid functionalities, makes it an attractive building block for materials with interesting photophysical and electronic properties. While specific examples detailing the direct use of this compound in the synthesis of conductive polymers or OLEDs are not prevalent in the reviewed literature, the general strategy of using substituted aromatic carboxylic acids as monomers or precursors for more complex conjugated systems is well-established. These types of molecules can be incorporated into larger polymeric or small-molecule systems designed to have specific charge transport or light-emitting properties.

Strategies for Asymmetric Synthesis Utilizing the Compound

The development of asymmetric syntheses to produce enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. While the direct use of this compound in a specific, named asymmetric reaction is not widely documented in the surveyed literature, its structure presents several opportunities for the application of asymmetric synthesis strategies.

One potential approach is the chiral resolution of this compound itself. This would involve reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts, which could then be separated by crystallization, followed by acidification to recover the individual enantiomers of the benzoic acid.

Another strategy involves the use of chiral auxiliaries . The carboxylic acid functionality of this compound could be coupled to a chiral auxiliary. This chiral auxiliary would then direct the stereochemical outcome of subsequent reactions at other positions on the molecule, for example, a reaction at a prochiral center introduced through modification of the aromatic ring. After the desired stereochemistry is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Furthermore, asymmetric catalysis could be employed in reactions involving derivatives of this compound. For instance, a derivative of the compound could be a substrate in a transition-metal-catalyzed asymmetric cross-coupling reaction or a hydrogenation reaction that establishes a new stereocenter.

Medicinal Chemistry and Biological Activity Investigations of 5 Bromo 2,4 Dimethoxybenzoic Acid and Its Analogs

Anticancer Research and Cytotoxicity Studies (in the context of related compounds)

The quest for novel anticancer agents has led researchers to investigate a variety of synthetic compounds, including derivatives structurally related to 5-Bromo-2,4-dimethoxybenzoic acid. These studies often reveal potent cytotoxic effects against various cancer cell lines.

For instance, a study on benzylidene-2,4-thiazolidinedione derivatives highlighted the potent cytotoxicity of 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against the NCI-H292 lung cancer cell line, with an IC50 value of 1.26 μg/mL after 72 hours of incubation. nih.gov Notably, this compound did not exhibit cytotoxicity towards normal peripheral blood mononuclear cells (PBMC), suggesting a degree of selectivity for cancer cells. nih.gov

Similarly, research into brominated plastoquinone (B1678516) analogs has demonstrated significant antiproliferative activity. nih.gov Several of these analogs showed broad-spectrum inhibitory effects on leukemia and breast cancer cell lines. nih.gov For example, BrPQ2 was highly effective against K-562 and CCRF-CEM leukemia cells, with growth inhibitions of 83.46% and 97.97%, respectively, and also showed a 95.53% growth inhibition against the T-47D breast cancer cell line. nih.gov

Furthermore, novel series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including HCT116 (colon), A549 (lung), K562 (chronic myeloid leukemia), and U937 (acute monocytic myeloid leukemia). nih.gov Several of these compounds were identified as potent inhibitors of Bcr/Abl tyrosine kinase, a key target in certain leukemias. nih.gov Another class of compounds, 5-bromo-7-azaindolin-2-one derivatives, also exhibited broad-spectrum antitumor potency, with some compounds showing greater potency than the established drug Sunitinib against HepG2, A549, and Skov-3 cell lines. nih.gov

The table below summarizes the cytotoxic activity of selected analogs.

| Compound/Analog | Cancer Cell Line | Activity | Reference |

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 (Lung) | IC50: 1.26 µg/mL | nih.gov |

| BrPQ2 | K-562 (Leukemia) | GI: 83.46% | nih.gov |

| BrPQ2 | CCRF-CEM (Leukemia) | GI: 97.97% | nih.gov |

| BrPQ2 | T-47D (Breast) | GI: 95.53% | nih.gov |

| 5-bromo-7-azaindolin-2-one derivative (23p) | HepG2, A549, Skov-3 | IC50: 2.357–3.012 μM | nih.gov |

The anticancer effects of these bromo-substituted aromatic compounds are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms observed is the disruption of mitochondrial function. For example, in NCI-H292 lung cancer cells treated with 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, researchers observed mitochondrial depolarization, along with other hallmarks of apoptosis such as phosphatidylserine (B164497) externalization and internucleosomal DNA fragmentation. nih.gov This compound also induced genotoxicity in the cancer cells. nih.gov

The metabolism of related compounds can also play a role in their biological effects. For instance, the psychedelic drug 2C-B (4-bromo-2,5-dimethoxyphenethylamine) undergoes metabolism in the liver through deamination and demethylation, leading to various metabolites, including 4-bromo-2,5-dimethoxybenzoic acid (BDMBA). wikipedia.org While the primary focus of 2C-B research is not anticancer activity, the metabolic pathways highlight how the core structure can be modified in biological systems.

Antimicrobial and Antibacterial Activity Assessments (in the context of related compounds)

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of antibiotic-resistant bacteria. Benzoic acid derivatives and other related structures have been investigated for their potential to combat pathogenic microorganisms.

Research on thioureides of 2-(4-methylphenoxymethyl) benzoic acid has shown specific antimicrobial activity, with the highest efficacy observed against planktonic fungal cells (MIC ranging from 15.6 to 62.5 µg/mL) and Pseudomonas aeruginosa (MICs from 31.5 to 250 µg/mL). nih.gov Some of these compounds also exhibited activity against Gram-positive bacteria. nih.gov Similarly, a series of N-benzoyl amino esters and N-benzoyl amino acids demonstrated relevant antifungal activity against Fusarium temperatum and Aspergillus fumigatus. researchgate.net

Furthermore, studies on 1,4-naphthoquinone (B94277) analogues have revealed their potential as antibacterial agents. researchgate.net These compounds, which feature a core structure known for biological activity, were effective against several bacterial strains, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with MIC values ranging from 15.6 µg/mL to 500 µg/mL. researchgate.net

The table below presents the antimicrobial activity of selected related compounds.

| Compound/Analog | Microorganism | Activity (MIC) | Reference |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Fungal cells | 15.6 - 62.5 µg/mL | nih.gov |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | P. aeruginosa | 31.5 - 250 µg/mL | nih.gov |

| N-benzoyl amino acid derivatives (5 and 7) | A. fumigatus, F. temperatum | Relevant activity | researchgate.net |

| 1,4-Naphthoquinone analogues | Various bacteria | 15.6 - 500 µg/mL | researchgate.net |

The evaluation of these compounds typically involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. For example, the broth microdilution method is a common technique used to establish the MIC of new compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Studies have demonstrated the activity of related benzoic acid derivatives against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the antimicrobial potency of a chemical scaffold. For thiosemicarbazide-based compounds, the substitution pattern at the N4 aryl position significantly influences antibacterial activity. nih.gov For instance, trifluoromethyl derivatives showed optimal activity against both reference strains and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. nih.gov

In the case of pyrimidine (B1678525) derivatives, the presence of different substituents can confer a wide range of biological activities, including antibacterial and antifungal properties. researchgate.net For benzoic acid derivatives, it has been noted that the position of substituents on the phenyl ring can enhance antifungal activity. researchgate.net The presence of electron-withdrawing groups, such as chloro and bromo atoms, on the A-ring of certain phenolic analogs seemed to improve their antibacterial and antibiofilm activities. mdpi.com

Antioxidant Properties and Oxidative Stress Mitigation Research (in the context of related compounds)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. nih.govmdpi.com Antioxidants can mitigate oxidative stress by scavenging free radicals and inhibiting oxidative processes. nih.gov

Research into methylated and acetylated bromophenol derivatives has revealed their potential as antioxidants. nih.gov Specifically, compounds such as 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate were found to ameliorate H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes. nih.gov These compounds also influenced the expression of antioxidant enzymes. nih.gov

The antioxidant activity of phenolic compounds is a well-established area of research. researchgate.net Many natural and synthetic compounds containing phenolic moieties exhibit antioxidant properties. The antioxidant potential of these molecules often resides in their ability to act as free radical scavengers and to chelate metals involved in ROS generation. mdpi.com

Neuropharmacological Relevance and Metabolism Studies of Related Compounds (e.g., 2C-B metabolism leading to isomeric benzoic acids)

The neuropharmacological profile of this compound is not extensively documented in publicly available research. However, significant insights can be inferred from the metabolic pathways of structurally related phenethylamine (B48288) analogs, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). The biotransformation of these psychoactive compounds often results in the formation of various metabolites, including isomeric benzoic acid derivatives. Understanding these metabolic routes is crucial for elucidating the potential formation and physiological relevance of compounds like this compound.

Metabolic Pathways of Phenethylamine Analogs

The metabolism of phenethylamine analogs, particularly the 2C series of psychedelic compounds, is a complex process primarily occurring in the liver. nih.gov The main enzymatic reactions involved are oxidative deamination and O-demethylation, catalyzed by monoamine oxidases (MAO-A and MAO-B) and cytochrome P450 (CYP450) enzymes, respectively. nih.gov

Studies on 2C-B have identified several key metabolites. nih.govresearchgate.net Oxidative deamination of the ethylamine (B1201723) side chain is a primary pathway, leading to the formation of an aldehyde intermediate. This intermediate can then be further oxidized to a carboxylic acid or reduced to an alcohol. nih.govresearchgate.net Specifically, the metabolism of 2C-B can yield 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) and 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) through this oxidative process. nih.govresearchgate.netwikipedia.org

Another significant metabolic route is the demethylation of the methoxy (B1213986) groups on the phenyl ring, which can occur before or after the modification of the ethylamine side chain. nih.govresearchgate.net This leads to the formation of various phenolic metabolites. For instance, the metabolism of 2C-B can produce 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE). nih.govresearchgate.net

The major metabolic pathways for 2C-B are summarized below:

Oxidative Deamination: This process, mediated by MAO-A and MAO-B, converts the ethylamine group into other functional groups. nih.govwikipedia.org

Leads to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net

Can also produce 4-bromo-2,5-dimethoxybenzoic acid (BDMBA). nih.govresearchgate.netwikipedia.org

Demethylation: This involves the removal of methyl groups from the methoxy substituents on the aromatic ring. nih.govresearchgate.net

Can occur on the parent compound or on its metabolites. nih.govresearchgate.net

| Metabolite of 2C-B | Metabolic Pathway | Reference |

| 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) | Oxidative Deamination | nih.govresearchgate.netwikipedia.org |

| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Oxidative Deamination | nih.govresearchgate.netwikipedia.org |

| 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) | Oxidative Deamination | nih.govresearchgate.netwikipedia.org |

| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | Demethylation followed by other modifications | nih.govresearchgate.net |

| 4-bromo-2,5-dimethoxyphenol (BDMP) | Demethylation | nih.govresearchgate.net |

Interspecies and Inter-individual Metabolic Differences

Significant variations in the metabolism of phenethylamine analogs have been observed across different species and among individuals. nih.govresearchgate.net These differences are often attributed to genetic polymorphisms in metabolic enzymes, as well as other factors like age, sex, and gut microbiota composition. nih.gov

Interspecies Differences:

Hepatocyte studies involving 2C-B have revealed notable interspecies differences in its metabolism. nih.govresearchgate.net For example:

A previously unknown metabolite, 4-bromo-2,5-dimethoxyphenol (BDMP), was identified in incubations with mouse hepatocytes but not in those from humans, monkeys, dogs, rabbits, or rats. nih.govresearchgate.net

The metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from humans, monkeys, and rabbits, but not by those from dogs, rats, or mice. nih.govresearchgate.net

These findings highlight the challenges in extrapolating metabolic data from animal models to humans and underscore the importance of species-specific metabolic profiling.

| Species | Metabolites of 2C-B Produced | Reference |

| Mouse | 4-bromo-2,5-dimethoxyphenol (BDMP) | nih.govresearchgate.net |

| Human | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | nih.govresearchgate.net |

| Monkey | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | nih.govresearchgate.net |

| Rabbit | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | nih.govresearchgate.net |

| Dog | Did not produce B-2-HMPE | nih.govresearchgate.net |

| Rat | Did not produce B-2-HMPE | nih.govresearchgate.net |

Inter-individual Differences:

In addition to species-specific variations, there are also considerable differences in how individuals metabolize these compounds. nih.govresearchgate.net Studies with human hepatocytes from different donors have shown large inter-individual differences in susceptibility to the effects of 2C-B. nih.gov This variability is likely due to genetic polymorphisms in key metabolizing enzymes such as MAO and CYP450s. researchgate.net For example, variations in the genes encoding these enzymes can lead to differences in their expression levels and catalytic activity, resulting in altered rates of metabolism and different metabolite profiles among individuals. nih.gov Such differences can have significant implications for the pharmacological effects and potential toxicity of the parent compound and its metabolites.

Future Perspectives and Emerging Research Directions

Novel Catalytic Approaches for Sustainable Synthesis of 5-Bromo-2,4-dimethoxybenzoic acid

The synthesis of halogenated aromatic compounds like this compound is traditionally reliant on methods that can be resource-intensive and generate hazardous waste. The future of its synthesis is geared towards the adoption of green and sustainable chemistry principles, focusing on novel catalytic approaches that improve efficiency, reduce environmental impact, and lower costs.

Current research in the broader field of benzoic acid synthesis points towards several promising avenues. Traditional methods for producing brominated benzoic acids often involve stoichiometric brominating agents and harsh reaction conditions. guidechem.com Future methodologies are expected to pivot towards catalytic systems that utilize greener reagents and milder conditions. For instance, the development of catalysts for direct C-H bromination using less hazardous bromine sources than elemental bromine is a key area of investigation. This includes the use of N-bromosuccinimide (NBS) or combinations like ceric ammonium (B1175870) nitrate–KBr in greener solvents such as ethanol-water mixtures. acs.orgijcea.org

Another area of focus is the use of phase-transfer catalysis, which can enhance reaction rates and yields in multiphasic systems, allowing for easier separation and recycling of the catalyst and solvents. guidechem.com The oxidation step, converting a toluene (B28343) precursor to a benzoic acid, is also a target for green innovation. While potassium permanganate (B83412) is effective, it generates significant manganese dioxide waste. guidechem.com Future research will likely explore catalytic oxidation using molecular oxygen or hydrogen peroxide as the ultimate green oxidants, catalyzed by earth-abundant transition metals.

A key challenge is achieving high regioselectivity. The synthesis of the specific isomer, this compound, requires precise control over the bromination position. Research into shape-selective catalysts, such as zeolites or metal-organic frameworks (MOFs), could provide a pathway to selectively functionalize the desired carbon atom on the aromatic ring, minimizing the formation of unwanted isomers and simplifying purification processes. google.com The development of a scalable, environmentally friendly process, similar to that developed for other key pharmaceutical intermediates like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, remains a significant goal. researchgate.net

Table 1: Potential Sustainable Synthesis Strategies

| Synthetic Step | Traditional Method | Emerging Sustainable Approach | Potential Advantages |

|---|---|---|---|

| Bromination | Elemental Bromine (Br₂) | Catalytic C-H bromination with NBS or KBr/Oxidant | Reduced hazard, less corrosive, higher selectivity. |

| Oxidation | Potassium Permanganate (KMnO₄) | Aerobic oxidation with metal catalysts (e.g., Co, Mn) | Use of air as oxidant, less solid waste (MnO₂). |

| Solvent Use | Chlorinated Solvents | Green solvents (e.g., water, ethanol, ionic liquids) | Reduced toxicity and environmental impact. |

| Catalysis | Stoichiometric Reagents | Heterogeneous or recyclable homogeneous catalysts | Catalyst recovery and reuse, simplified purification. |

Exploration of Advanced Materials Science Applications

While primarily known as a synthetic intermediate, the structural features of this compound suggest its potential as a building block for advanced materials. The presence of a bromine atom, two methoxy (B1213986) groups, and a carboxylic acid on a rigid benzene (B151609) core offers multiple points for functionalization and directed self-assembly.

A significant emerging area is the use of halogen bonding in crystal engineering and materials science. The bromine atom in this compound can act as a halogen bond donor, participating in highly directional and specific non-covalent interactions. This property could be harnessed to construct complex supramolecular architectures, liquid crystals, and functional co-crystals. Derivatives of related compounds, such as dibenzobromolium salts, are already being explored as halogen-bonding organocatalysts and as precursors to reactive aryne intermediates used in synthesis. nih.govsemanticscholar.org

Furthermore, the compound could serve as a monomer for the synthesis of novel functional polymers. The carboxylic acid group can be readily converted to an ester or amide to be incorporated into polyester (B1180765) or polyamide backbones. The bromo- and methoxy-substituted aromatic ring would then function as a pendant group, imparting specific properties such as flame retardancy (due to bromine content), high refractive index, or altered solubility and thermal characteristics. Its integration into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), represents a more speculative but intriguing long-term research direction.

Integration with High-Throughput Screening for Drug Discovery

In modern pharmaceutical research, high-throughput screening (HTS) is an essential tool for identifying new drug candidates from vast compound libraries. nih.govnih.gov this compound is well-positioned to serve as a versatile scaffold for the generation of such libraries. A scaffold is a core molecular structure upon which a multitude of derivatives can be built.

The reactivity of the carboxylic acid and the potential for further substitution on the aromatic ring allow for the creation of a diverse set of amides, esters, and other analogues. By systematically varying the substituents, medicinal chemists can generate a library of compounds with a wide range of physicochemical properties. This library can then be subjected to HTS assays to identify "hits"—compounds that exhibit activity against a specific biological target, such as an enzyme or a receptor. alitheagenomics.com